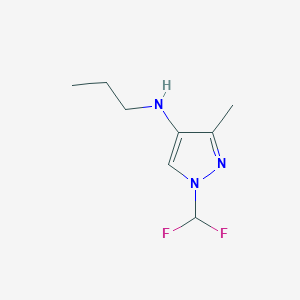amine](/img/structure/B11737451.png)
[(1-ethyl-1H-pyrazol-3-yl)methyl](propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-ethyl-1H-pyrazol-3-yl)methylamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-3-yl)methylamine can be achieved through a multi-step process involving the formation of the pyrazole ring followed by functional group modifications One common method involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring The resulting pyrazole can then be alkylated at the nitrogen atom with an ethyl group
Industrial Production Methods
Industrial production of (1-ethyl-1H-pyrazol-3-yl)methylamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1-ethyl-1H-pyrazol-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and hydrazines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1-ethyl-1H-pyrazol-3-yl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties such as conductivity and fluorescence.
Wirkmechanismus
The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(1-ethyl-1H-pyrazol-3-yl)methylamine can be compared with other similar compounds such as:
1-methyl-1H-pyrazole: This compound lacks the ethyl and propylamine groups, making it less versatile in terms of functionalization.
3,5-dimethyl-1H-pyrazole: This compound has additional methyl groups, which can affect its reactivity and properties.
1-phenyl-1H-pyrazole: The presence of a phenyl group introduces aromaticity, which can influence the compound’s stability and interactions.
The uniqueness of (1-ethyl-1H-pyrazol-3-yl)methylamine lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C9H17N3 |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
N-[(1-ethylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-3-6-10-8-9-5-7-12(4-2)11-9/h5,7,10H,3-4,6,8H2,1-2H3 |
InChI-Schlüssel |
PNBLYBKXWSNFMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC1=NN(C=C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11737371.png)
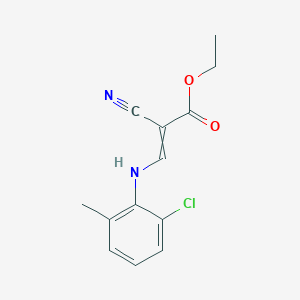
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3,5-difluorophenyl)methyl]amine](/img/structure/B11737379.png)
![2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11737388.png)
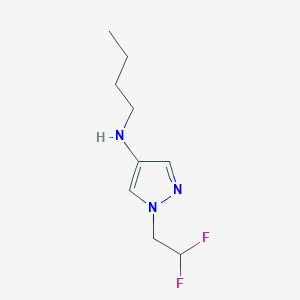
![3-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11737396.png)
![ethyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11737400.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11737408.png)
![ethyl (2Z)-2-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)acetate](/img/structure/B11737412.png)
![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737413.png)
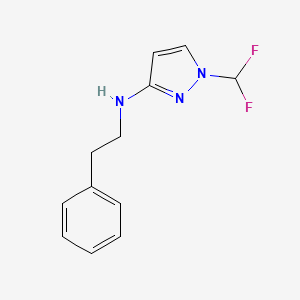
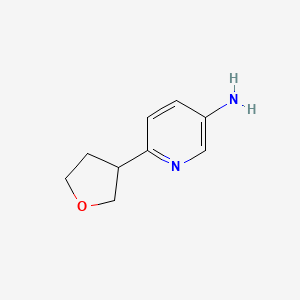
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737425.png)
